molecular formula C16H17ClN4O2S B2927034 N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide CAS No. 899742-10-0

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide

Cat. No.: B2927034
CAS No.: 899742-10-0
M. Wt: 364.85
InChI Key: IEDKPGDYDKLAOC-UHFFFAOYSA-N
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Description

The compound N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and an ethanediamide moiety with a propyl chain at the N'-position. 1)—provide critical insights into structure-activity relationships (SAR) .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDKPGDYDKLAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl hydrazine and thieno[3,4-c]pyrazole derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require controlled conditions such as specific temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Amide Side Chain : The cyclopentyl group in the analog introduces conformational rigidity compared to the linear propyl chain, which may affect membrane permeability or target selectivity.
  • Sulfonyl Group : The 5,5-dioxo moiety in the analog increases polarity and aqueous solubility, a common strategy to improve pharmacokinetics .

Biological Activity

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a member of the thieno[3,4-c]pyrazole derivative class, which has garnered attention due to its potential biological activities. This compound exhibits a unique structural framework that includes a thieno[3,4-c]pyrazole core and various substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H19ClN4O2S. Its structure is characterized by:

  • Thieno[3,4-c]pyrazole core
  • 3-Chlorophenyl substituent
  • Propylethanediamide moiety

This combination of functional groups suggests significant potential for various biological activities.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of suitable precursors under acidic or basic conditions.
  • Substitution Reactions : Introduction of the chlorophenyl and propyl groups through nucleophilic substitution reactions.
  • Optimization : Reaction conditions such as temperature and solvent are optimized to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Limited studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound may inhibit key enzymes involved in critical biological pathways. This inhibition could lead to alterations in metabolic processes and cellular functions.

Receptor Interaction

This compound can bind to specific receptors in the body. This interaction may modify signal transduction pathways that are crucial for various physiological responses.

Gene Expression Modulation

The compound has been observed to affect gene expression related to cell growth and apoptosis. This modulation can have significant implications for cancer therapy and other diseases characterized by dysregulated cell growth.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria .
  • Enzyme Inhibition Research : Research findings indicate that this compound inhibits certain enzymes linked to inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

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